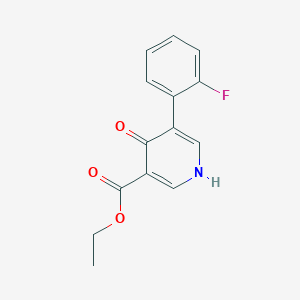

2,4-Dinitro-5-fluoroanisole

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Photoaffinity Labeling of Proteins

2,4-Dinitro-5-fluoroanisole has been utilized in the field of biochemistry for photoaffinity labeling of proteins. Wilson et al. (1975) identified a derivative, 2,4-dinitro-5-fluorophenylazide, as effective for modifying free amine groups in proteins, even those in active enzymes. This derivative acts as a photoaffinity label, which upon exposure to light generates a highly reactive aryl nitrene that covalently bonds to its immediate environment, making it useful for studying protein structures and interactions (Wilson et al., 1975).

Determination of Protein Structure

In another application, Ratney et al. (1967) demonstrated the use of 2,4-dinitro-5-fluoroaniline, a compound closely related to this compound, in the micro-scale determination of protein structure. By reacting with amino acids and proteins, this compound facilitated the identification of N-terminal amino acids in proteins, contributing significantly to protein sequencing and structural analysis (Ratney et al., 1967).

Environmental Biodegradation

Karthikeyan & Spain (2016) explored the biodegradation of 2,4-dinitroanisole (DNAN), a compound structurally similar to this compound, focusing on its environmental fate. They identified a Nocardioides strain capable of mineralizing DNAN, suggesting potential applications in bioremediation and waste treatment, particularly for insensitive munitions containing DNAN (Karthikeyan & Spain, 2016).

Microbial Toxicity Studies

Research by Liang et al. (2013) on 2,4-dinitroanisole (DNAN) provided insights into the microbial toxicity of this compound and its metabolites. This research is crucial for understanding the environmental impact of such compounds and guiding safe usage and disposal practices (Liang et al., 2013).

Reactivity and Transformation Studies

Studies by Katsoulos et al. (1991) and others have explored the chemical reactivity and transformation of fluoroanisoles, including this compound. These studies contribute to a deeper understanding of the chemical properties and potential reactions of this compound, which is vital for its effective and safe application in various fields (Katsoulos et al., 1991).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that dinitroaniline herbicides, which are chemically similar to 2,4-dinitro-5-fluoroanisole, act specifically on tubulin proteins . These proteins play a crucial role in cell division and growth, particularly in plants .

Mode of Action

Dinitroaniline herbicides, which share a similar structure, inhibit the polymerization of tubulin into microtubules . This disruption of microtubule formation interferes with cell division and growth, leading to the characteristic growth response of inhibited lateral root development .

Biochemical Pathways

Dinitroaniline herbicides are known to disrupt the normal functioning of tubulin proteins, which are essential components of the cell’s cytoskeleton . This disruption can lead to downstream effects such as inhibited cell division and growth, particularly in the roots of plants .

Result of Action

Dinitroaniline herbicides, which share a similar structure, are known to cause swelling of the root tip, a universally recognized morphological effect . The cells in this region become multinucleate, indicating that the mitotic process has been disrupted .

Action Environment

It is known that the efficacy of similar compounds, such as dinitroaniline herbicides, can be influenced by factors such as soil type, temperature, and moisture levels .

Biochemische Analyse

Biochemical Properties

2,4-Dinitro-5-fluoroanisole plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes, proteins, and other biomolecules. This compound is known to interact with tubulin proteins, inhibiting their polymerization and thus affecting cell division . The nature of these interactions involves the binding of this compound to the active sites of tubulin, leading to the disruption of microtubule formation. This interaction is crucial in understanding the compound’s potential as a herbicide and its effects on cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . In particular, this compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways and changes in the expression of genes involved in detoxification and repair mechanisms. Additionally, the compound’s impact on tubulin polymerization results in the inhibition of cell division, which can lead to cell cycle arrest and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to tubulin proteins, inhibiting their polymerization and disrupting microtubule formation . This inhibition leads to the arrest of cell division and the induction of apoptosis. Furthermore, this compound has been shown to interact with other biomolecules, such as enzymes involved in oxidative stress response, leading to changes in gene expression and cellular metabolism. The compound’s ability to induce oxidative stress is a critical aspect of its molecular mechanism, as it triggers a cascade of cellular responses aimed at mitigating the damage caused by reactive oxygen species.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time, influenced by factors such as stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but its degradation can be accelerated by exposure to light and heat. Over time, the effects of this compound on cellular function can become more pronounced, with prolonged exposure leading to increased oxidative stress, DNA damage, and cell death. In both in vitro and in vivo studies, the long-term effects of this compound include alterations in cellular metabolism and gene expression, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and minor changes in cellular metabolism At higher doses, the effects become more severe, with significant oxidative damage, disruption of cellular processes, and increased toxicity Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, including cytotoxicity and genotoxicity

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound undergoes biotransformation in the body, leading to the formation of metabolites such as 2-amino-4-nitroanisole. This transformation involves the reduction of the nitro groups and subsequent reactions that produce a range of intermediate and end products. The metabolic pathways of this compound also include interactions with enzymes involved in oxidative stress response, further highlighting its impact on cellular metabolism and detoxification processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms, facilitated by specific transporters. Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of the compound within tissues is also determined by its solubility and affinity for different cellular compartments, influencing its overall bioavailability and effectiveness.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound is primarily localized in the cytoplasm, where it interacts with tubulin proteins and other biomolecules involved in cellular processes. The targeting signals and post-translational modifications of this compound direct it to specific compartments within the cell, such as the cytoskeleton and mitochondria. These localizations are essential for understanding the compound’s mechanism of action and its effects on cellular function.

Eigenschaften

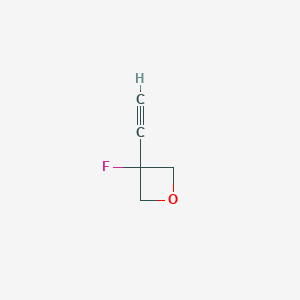

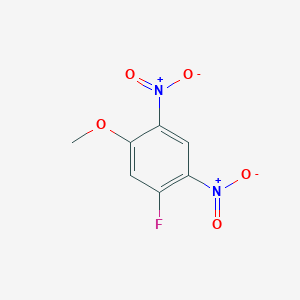

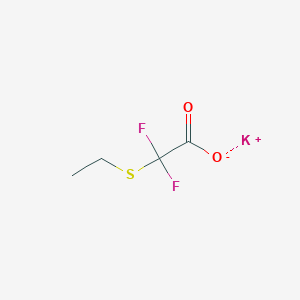

IUPAC Name |

1-fluoro-5-methoxy-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O5/c1-15-7-2-4(8)5(9(11)12)3-6(7)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYHMDNLFGUECN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-tert-butoxy)-guanidino]-pentanoic acid](/img/structure/B1407848.png)

![3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B1407858.png)

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B1407859.png)